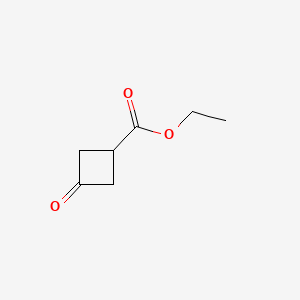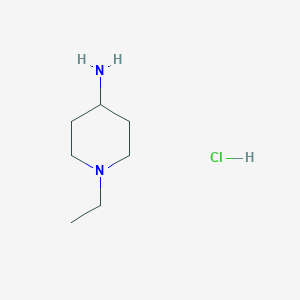![molecular formula C16H13FO3 B3021381 (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid CAS No. 423754-20-5](/img/structure/B3021381.png)
(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid
Übersicht
Beschreibung
(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid, also known as 2FBPA, is a compound composed of two functional groups: an aromatic ring and a carboxylic acid group. It is a highly reactive compound, which is used in various synthetic processes, including the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of polymers and other materials. In addition, 2FBPA has been found to have important applications in the field of scientific research, including its use in the development of new drugs and in the study of biochemical and physiological processes. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid plays a role in the synthesis of various compounds. For instance, a regioselective Heck cross-coupling strategy using related compounds was instrumental in preparing a thromboxane receptor antagonist (W. et al., 1998). This process highlights its potential in synthesizing medically significant molecules.
- Another study focused on the metal complexes of fluoro-phenyl-acrylic acids, like the one mentioned, analyzing halogen-halogen interactions. These interactions, particularly fluoro-fluoro contact, were crucial in the formation of various metal complexes, which can have applications in materials science (Liu et al., 2011).
Optoelectronics and Material Science
- A related molecule, 2-cyano-3-[4-(diphenylamino)phenyl]acrylic acid, was extensively studied for its optoelectronic properties, including its use in dye-sensitized solar cells (DSSCs). The study on structural, optoelectronic, and thermodynamic properties suggests potential applications in advanced electronic and photonic devices (Fonkem et al., 2019).
- Amphiphilic copolymers based on acrylic acid and fluoroalkyl acrylates, including those related to (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid, were synthesized for various applications. These copolymers show potential in forming core-shell particles and microstructured polymer films, useful in areas like drug delivery systems and material engineering (Serkhacheva et al., 2017).
Photoreactivity and Polymer Science
- Poly(acrylic acid) (PAA), which could potentially include molecules similar to (2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid, was studied for its photoreactivity. These studies are important in understanding the behavior of such compounds in light-sensitive applications, potentially leading to advancements in photolithography or photoresist materials (Jensen et al., 2004).
Eigenschaften
IUPAC Name |
(E)-3-[4-[(2-fluorophenyl)methoxy]phenyl]prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FO3/c17-15-4-2-1-3-13(15)11-20-14-8-5-12(6-9-14)7-10-16(18)19/h1-10H,11H2,(H,18,19)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISKGXAMXJUFSG-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=CC(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C/C(=O)O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2e)-3-(4-[(2-Fluorobenzyl)oxy]phenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 2-[methyl(2-nitrophenyl)amino]acetate](/img/structure/B3021309.png)

![Ethyl 7-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B3021311.png)





